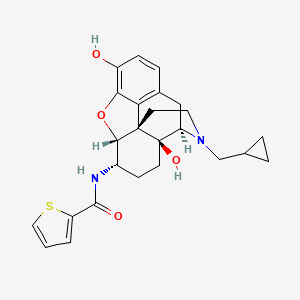

Mu opioid receptor antagonist 2

Description

Properties

Molecular Formula |

C25H28N2O4S |

|---|---|

Molecular Weight |

452.6 g/mol |

IUPAC Name |

N-[(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]thiophene-2-carboxamide |

InChI |

InChI=1S/C25H28N2O4S/c28-17-6-5-15-12-19-25(30)8-7-16(26-23(29)18-2-1-11-32-18)22-24(25,20(15)21(17)31-22)9-10-27(19)13-14-3-4-14/h1-2,5-6,11,14,16,19,22,28,30H,3-4,7-10,12-13H2,(H,26,29)/t16-,19+,22-,24-,25+/m0/s1 |

InChI Key |

QWAXZSMUYRTIIN-SVWSUJCXSA-N |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@H]1NC(=O)C7=CC=CS7)OC5=C(C=C4)O)O |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC=CS7 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Discovery and Synthesis of Mu Opioid Receptor Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and pharmacological characterization of Mu Opioid Receptor (MOR) Antagonist 2, also known as compound 25. This potent and selective antagonist of the mu-opioid receptor (MOR) has demonstrated potential for the treatment of opioid use disorders (OUD). This document details the synthetic route, experimental protocols for its characterization, and its pharmacological profile, presenting all quantitative data in structured tables and visualizing key pathways and workflows.

Introduction

The opioid crisis has necessitated the development of novel therapeutics to treat opioid use disorders. A key strategy in this endeavor is the development of potent, selective, and safe MOR antagonists. These antagonists can block the effects of opioid agonists, such as morphine, and have the potential to reduce craving and prevent relapse. Mu Opioid Receptor Antagonist 2 (compound 25) emerged from a structure-activity relationship (SAR) study aimed at developing centrally acting MOR antagonists. This compound is a derivative of naltrexamine, featuring a thiophene-2-carboxamide moiety at the 6β-position.

Synthesis of this compound (Compound 25)

The synthesis of this compound (17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(thiophen-2-yl)carboxamido]morphinan) is achieved through a straightforward coupling reaction. The key precursors are 6β-naltrexamine and thiophene-2-carboxylic acid.

Reaction Scheme:

Caption: Synthesis of this compound.

The synthesis involves the coupling of 6β-naltrexamine with thiophene-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) as coupling agents, and N,N-diisopropylethylamine (DIPEA) as a base in a dimethylformamide (DMF) solvent.

Pharmacological Characterization

The pharmacological profile of this compound was established through a series of in vitro and in vivo assays.

In Vitro Pharmacology

The binding affinity and functional antagonism of compound 25 at the mu-opioid receptor were determined using radioligand binding and GTPγS functional assays.

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Value | Receptor |

| Ki (nM) | 0.37 | Mu (hMOR) |

| EC50 (nM) | 0.44 | Mu (hMOR) |

Data from Pagare PP, et al. J Med Chem. 2022;65(6):5095-5112.

In Vivo Pharmacology

The central nervous system (CNS) antagonism of morphine's effects and the potential to precipitate withdrawal symptoms were evaluated in mouse models.

Table 2: In Vivo Pharmacological Data for this compound

| Assay | Species | Effect |

| Morphine-induced Antinociception (Tail-flick test) | Mouse | Remarkable CNS antagonism against morphine |

| Naloxone-precipitated Withdrawal | Mouse | Precipitated fewer withdrawal symptoms than Naloxone |

Data from Pagare PP, et al. J Med Chem. 2022;65(6):5095-5112.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the antagonist by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.

Workflow:

A Technical Guide to Early-Stage Research on Novel Mu Opioid Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and recent advancements in the early-stage research of novel mu opioid receptor (MOR) antagonists. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.

Introduction to Mu Opioid Receptor Antagonism

The μ-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that mediates the powerful analgesic effects of opioids like morphine and fentanyl. However, MOR activation also leads to a host of debilitating and life-threatening side effects, including respiratory depression, constipation, tolerance, and addiction. Mu opioid receptor antagonists are compounds that bind to the MOR but do not activate it, thereby blocking the effects of both endogenous and exogenous opioids.

Historically, MOR antagonists like naloxone (B1662785) and naltrexone (B1662487) have been invaluable for reversing opioid overdose and aiding in the treatment of opioid use disorder. However, these classical antagonists are non-selective and can have their own side effects. The current frontier of MOR antagonist research focuses on developing novel compounds with improved properties, such as:

-

Increased Selectivity: Targeting the MOR with high specificity over other opioid receptors (delta and kappa) to reduce off-target effects.

-

Peripheral Restriction: Designing molecules that do not cross the blood-brain barrier to treat peripheral side effects like opioid-induced constipation (OIC) without affecting centrally-mediated analgesia.

-

Biased Signaling: Engineering antagonists that selectively block certain downstream signaling pathways (e.g., the β-arrestin pathway associated with side effects) while potentially preserving or having a neutral effect on others.

-

Novel Mechanisms of Action: Exploring allosteric modulation and other unconventional approaches to fine-tune MOR activity.

This guide will delve into the preclinical and early clinical research of several such novel MOR antagonists and modulators.

Novel Mu Opioid Receptor Antagonists and Modulators in Early-Stage Development

Recent research has brought forth several promising novel MOR antagonists and modulators. This section highlights the pharmacological profiles of some of these compounds.

UD-030: A Highly Selective, Orally Active MOR Antagonist

UD-030 is a novel, non-peptide, selective MOR antagonist that has shown promise in preclinical studies for the treatment of opioid use disorder.[1] It exhibits over 100-fold higher binding affinity for the human MOR compared to delta and kappa opioid receptors.[1] In vitro assays have confirmed that UD-030 acts as a full antagonist at the MOR.[1]

NAQ (17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-[(3′-isoquinolyl) acetamido]morphinan): A MOR Partial Agonist/Antagonist

NAQ is a derivative of naltrexone that has been characterized as a low-efficacy partial agonist at the MOR, effectively acting as an antagonist in the presence of full agonists like morphine.[2][3] It demonstrates high binding affinity for the MOR with significant selectivity over the delta and kappa opioid receptors.[2] Preclinical studies have highlighted its potential for treating opioid use disorders due to its ability to inhibit the analgesic effects of morphine and precipitate fewer withdrawal symptoms compared to naloxone.[2]

Methocinnamox (B1462759) (MCAM): A Long-Acting, Pseudo-Irreversible MOR Antagonist

Methocinnamox (MCAM) is a novel MOR antagonist with a unique pharmacological profile characterized by its long duration of action and non-surmountable antagonism.[4] In preclinical models, a single administration of MCAM can block the effects of MOR agonists for up to 96 hours.[4] This pseudo-irreversible binding offers potential advantages for the treatment of opioid overdose, as it may prevent renarcotization from long-acting opioids.[4]

BPRMU191: A Novel MOR Modulator

BPRMU191 represents a novel approach to MOR-targeted therapeutics. It is not a classical antagonist but rather a modulator that, in combination with a traditional morphinan (B1239233) antagonist like naltrexone, induces G-protein-dependent MOR activation.[5] This unique mechanism of action has been shown to produce analgesia with a reduction in common opioid-related side effects such as gastrointestinal dysfunction and tolerance.[5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for the novel MOR antagonists and modulators discussed.

| Compound | Receptor Binding Affinity (Ki, nM) |

| UD-030 | hMOR: 3.1hDOR: 1800hKOR: 460hNOP: 1800[1] |

| NAQ | MOR: 0.6DOR: 132.5KOR: 26.45[2][6] |

| Naltrexone (comparator) | MOR: ~0.1-1.0DOR: ~1-10KOR: ~0.1-1.0 |

| Compound | In Vitro Functional Activity (IC50 / EC50, nM) |

| UD-030 | [35S]GTPγS (hMOR): Full antagonist, IC50 = 110 nM[1] |

| NAQ | [35S]GTPγS (hMOR): Low-efficacy partial agonist |

| MCAM | cAMP (hMOR): Non-surmountable antagonist[4] |

| Compound | In Vivo Efficacy |

| UD-030 | Dose-dependently suppressed the acquisition and expression of morphine-induced conditioned place preference in mice (oral administration).[1] |

| NAQ | Potently inhibited the analgesic effect of morphine (AD50 = 0.46 mg/kg).[2][6] |

| MCAM | Antagonized MOR agonist-mediated inhibition of thermal allodynia for up to 96 hours in rats.[4] |

| BPRMU191 + Naltrexone | Produced MOR-dependent analgesia with reduced gastrointestinal dysfunction and tolerance.[5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of novel MOR antagonists.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of a novel compound for the mu opioid receptor.

Materials:

-

Cell membranes expressing the human mu opioid receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]-DAMGO (a high-affinity MOR agonist).

-

Test compound (novel antagonist).

-

Non-specific binding control: Naloxone.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a series of tubes, incubate the receptor-containing membranes with a fixed concentration of [³H]-DAMGO (e.g., 1 nM) and varying concentrations of the test compound.

-

Controls: Include tubes for total binding (membranes + [³H]-DAMGO only) and non-specific binding (membranes + [³H]-DAMGO + a high concentration of naloxone, e.g., 10 µM).

-

Equilibration: Incubate at 25°C for 60 minutes to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation.

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of a novel compound by measuring G-protein activation.

Materials:

-

Cell membranes expressing the human mu opioid receptor.

-

[³⁵S]GTPγS (radiolabeled).

-

Guanosine diphosphate (B83284) (GDP).

-

Test compound.

-

Reference agonist (e.g., DAMGO).

-

Unlabeled GTPγS (for non-specific binding).

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

Procedure:

-

Assay Setup: In a 96-well plate, add membranes, GDP, and varying concentrations of the test compound. For antagonist testing, include a fixed concentration of a reference agonist.

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation: Add [³⁵S]GTPγS to each well to start the reaction.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through filter plates.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Detection: Dry the filters, add scintillation cocktail, and measure radioactivity.

-

Data Analysis: Subtract non-specific binding. For agonists, plot specific binding against compound concentration to determine EC₅₀ and Emax. For antagonists, analyze the rightward shift of the agonist dose-response curve to determine the IC₅₀.

Objective: To measure the functional consequence of MOR activation or blockade on the downstream signaling molecule, cyclic AMP.

Materials:

-

HEK293 or CHO cells stably expressing the MOR.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound.

-

Reference agonist (e.g., morphine).

-

cAMP detection kit (e.g., HTRF-based).

Procedure:

-

Cell Plating: Plate cells in a 384-well plate and incubate.

-

Compound Addition: Add varying concentrations of the test compound. For antagonist testing, co-incubate with a fixed concentration of a reference agonist.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Stimulation: Add forskolin to all wells to stimulate cAMP production.

-

Detection: Add cAMP detection reagents as per the kit instructions and incubate.

-

Data Acquisition: Read the plate on a compatible plate reader.

-

Data Analysis: Normalize the data to the forskolin-only control. For agonists, plot the inhibition of cAMP production against compound concentration to determine IC₅₀. For antagonists, analyze the reversal of agonist-induced cAMP inhibition.

In Vivo Assays

Objective: To assess the ability of a MOR antagonist to block opioid-induced analgesia.

Materials:

-

Mice or rats.

-

Tail-flick analgesiometer (heat source).

-

Test compound (antagonist).

-

Reference MOR agonist (e.g., morphine).

Procedure:

-

Baseline Measurement: Determine the baseline tail-flick latency for each animal by applying the heat source to the tail and recording the time until the tail is withdrawn. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Antagonist Administration: Administer the test compound at various doses.

-

Agonist Administration: After a predetermined time, administer a standard dose of morphine.

-

Post-treatment Measurement: At the time of peak morphine effect, re-measure the tail-flick latency.

-

Data Analysis: Compare the tail-flick latencies in animals treated with the antagonist and morphine to those treated with morphine alone. A reduction in the latency indicates antagonist activity.

Objective: To evaluate the antagonist effect on opioid-induced thermal analgesia.

Materials:

-

Mice.

-

Hot plate apparatus (maintained at a constant temperature, e.g., 52-55°C).

-

Test compound (antagonist).

-

Reference MOR agonist (e.g., morphine).

Procedure:

-

Baseline Measurement: Place each mouse on the hot plate and record the latency to a pain response (e.g., paw licking, jumping). A cut-off time is used.

-

Antagonist Administration: Administer the test compound.

-

Agonist Administration: After a set time, administer morphine.

-

Post-treatment Measurement: At the time of peak morphine effect, place the mouse back on the hot plate and measure the response latency.

-

Data Analysis: Compare the response latencies between groups to determine the antagonist's ability to block morphine-induced analgesia.

Objective: To assess the ability of a MOR antagonist to reverse opioid-induced gastrointestinal dysfunction.

Materials:

-

Mice.

-

MOR agonist to induce constipation (e.g., morphine or loperamide).

-

Test compound (antagonist).

-

Carmine (B74029) red marker (for gastrointestinal transit measurement).

Procedure:

-

Induction of Constipation: Administer morphine or loperamide (B1203769) to the mice.

-

Antagonist Administration: Administer the test compound either before or after the agonist.

-

Fecal Pellet Output: House mice individually and collect and count the number of fecal pellets excreted over a defined period.

-

Gastrointestinal Transit Time: Administer a carmine red marker orally. After a set time, sacrifice the animals and measure the distance the marker has traveled along the small intestine.

-

Data Analysis: Compare the number of fecal pellets and the gastrointestinal transit ratio between the antagonist-treated group and the opioid-only group. An increase in pellet output and transit time indicates reversal of constipation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of novel MOR antagonists.

Canonical MOR Signaling and Antagonism

Experimental Workflow for In Vitro Characterization

Experimental Workflow for In Vivo Preclinical Evaluation

Conclusion and Future Directions

The early-stage research landscape for novel mu opioid receptor antagonists is dynamic and promising. The development of highly selective, peripherally restricted, and biased antagonists holds the potential to revolutionize the management of opioid side effects and opioid use disorder. The compounds and methodologies detailed in this guide represent the forefront of this research.

Future research will likely focus on:

-

Expansion of Chemical Diversity: The discovery and characterization of new chemical scaffolds for MOR antagonism.

-

Elucidation of Biased Signaling: A deeper understanding of how different antagonists modulate specific downstream signaling pathways and the translation of these findings into improved therapeutic profiles.

-

Clinical Translation: The progression of the most promising preclinical candidates into early-phase clinical trials to assess their safety, tolerability, and efficacy in humans.

This technical guide serves as a foundational resource for professionals in the field, providing the necessary data, protocols, and conceptual frameworks to contribute to the advancement of this critical area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preclinical Disposition (In Vitro) of Novel μ-Opioid Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A novel opioid receptor antagonist for treating abuse and overdose - Charles France [grantome.com]

Navigating the Nuances of Mu-Opioid Receptor Antagonism: A Technical Guide to Screening Assays

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals, this whitepaper provides an in-depth exploration of the core screening assays for mu-opioid receptor (MOR) antagonist activity. Detailing experimental protocols, summarizing quantitative data, and visualizing complex biological pathways, this document serves as an essential resource for the discovery and characterization of novel MOR antagonists.

The mu-opioid receptor, a key player in pain modulation, is the primary target for opioid analgesics. However, the therapeutic benefits of MOR agonists are often shadowed by severe side effects, including respiratory depression and the potential for addiction. Consequently, the development of MOR antagonists is of paramount importance for both treating opioid overdose and exploring new therapeutic avenues for conditions like addiction. The rigorous identification and characterization of such antagonists rely on a suite of sophisticated screening assays, each providing a unique window into the compound's interaction with the receptor.

This guide delves into the principal in vitro assays employed to assess MOR antagonist activity, offering detailed methodologies and comparative data to inform assay selection and data interpretation.

Probing Receptor Occupancy: Radioligand Binding Assays

At the forefront of characterizing ligand-receptor interactions are radioligand binding assays. These assays directly measure the affinity of a test compound for the MOR by quantifying its ability to displace a radiolabeled ligand with known binding characteristics. This competitive binding format is a robust method for determining a compound's inhibition constant (Ki), a critical parameter for assessing its potency at the receptor level.[1][2]

Quantitative Data: Binding Affinities of Common MOR Antagonists

| Compound | Radioligand | Preparation | Ki (nM) | IC50 (nM) |

| Naloxone | [3H]-DAMGO | Recombinant human MOR in cell membranes | 1.518 ± 0.065 | 5.926 ± 0.253 |

| Naltrexone (B1662487) | [3H]naltrexone | Rat brain synaptosomal membranes | 0.27 (high-affinity), 4.3 (low-affinity) | |

| Naltrexone | [3H]NAL | Rat brain homogenates | ||

| Cyprodime | [3H]cyprodime | Rat brain membranes | 3.8 ± 0.18 (Kd) |

Data compiled from multiple sources.[3][4][5] Note that assay conditions can influence these values.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells) or rat brain homogenates.[6][7]

-

Radioligand: A tritiated MOR ligand such as [³H]-DAMGO or [³H]-Naloxone.[6][7]

-

Test Compound: The potential MOR antagonist.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled MOR ligand (e.g., 10 µM Naloxone).[6]

-

Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.[7]

-

Glass Fiber Filters and a Cell Harvester .[6]

-

Scintillation Cocktail and a Microplate Scintillation Counter .[6]

Procedure:

-

Assay Setup: In a 96-well plate, combine the binding buffer, the radioligand at a concentration near its Kd (e.g., ~1 nM [³H]DAMGO), and varying concentrations of the test compound.[6] For determining non-specific binding, a separate set of wells will contain the radioligand and a high concentration of an unlabeled antagonist like naloxone.[6]

-

Initiation: Add the membrane preparation to each well to start the binding reaction.[6]

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.[6]

-

Termination and Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6]

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.[6]

-

Detection: After drying the filters, add a scintillation cocktail and measure the radioactivity using a microplate scintillation counter.[6]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[1]

Functional Assays: Gauging the Cellular Response

While binding assays reveal affinity, functional assays are crucial for determining whether a compound acts as an antagonist, agonist, or partial agonist by measuring its effect on receptor-mediated signaling.

GTPγS Binding Assay: A Direct Measure of G-Protein Activation

The GTPγS binding assay provides a direct measure of G-protein activation, a primary step in MOR signaling.[1] In the presence of an agonist, the MOR facilitates the exchange of GDP for GTP on the Gα subunit. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins. An antagonist will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.[8]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Objective: To determine the ability of a test compound to antagonize agonist-induced G-protein activation at the µ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes expressing the µ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: A known MOR agonist (e.g., DAMGO).

-

Test Compound: The potential MOR antagonist.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and NaCl.

-

GDP: To ensure G-proteins are in their inactive state at the start of the assay.[6]

-

Glass Fiber Filters and a Cell Harvester .

-

Scintillation Cocktail and a Microplate Scintillation Counter .

Procedure:

-

Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with the test compound (potential antagonist) and GDP.[6]

-

Agonist Stimulation: Add the MOR agonist to the wells.

-

Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.[6]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[6]

-

Termination and Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter mat.[6]

-

Washing: Wash the filters with ice-cold assay buffer.[6]

-

Detection: Dry the filters, add scintillation fluid, and measure the bound [³⁵S]GTPγS using a microplate scintillation counter.[6]

-

Data Analysis: Determine the ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding and calculate its IC₅₀.

cAMP Inhibition Assay: Measuring Downstream Signaling

MORs are coupled to inhibitory G-proteins (Gi/o) that, when activated, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][9] The cAMP inhibition assay measures the ability of a compound to reverse the agonist-induced decrease in cAMP.[1] To enhance the signal window, cAMP production is often stimulated with forskolin (B1673556).[10][11]

Experimental Protocol: cAMP Inhibition Assay

Objective: To measure the ability of a test compound to antagonize the agonist-induced inhibition of cAMP production.

Materials:

-

Cells: A cell line stably expressing the µ-opioid receptor (e.g., HEK293 or CHO).[11]

-

Agonist: A known MOR agonist (e.g., DAMGO).[11]

-

Test Compound: The potential MOR antagonist.[11]

-

Stimulant: Forskolin, to stimulate adenylyl cyclase and increase basal cAMP levels.[11]

-

Phosphodiesterase Inhibitor: Such as IBMX, to prevent the degradation of cAMP.[11]

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).[11]

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well plate and grow to confluence.[11]

-

Pre-incubation: On the day of the assay, pre-incubate the cells with the test compound (potential antagonist) and a phosphodiesterase inhibitor.[11]

-

Agonist Addition: Add the MOR agonist at a concentration that gives a submaximal response (e.g., EC₈₀).[11]

-

Stimulation: Add forskolin to stimulate cAMP production.[11]

-

Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at 37°C.[11]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's protocol.[11]

-

Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine its IC₅₀ for reversing the agonist effect.

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. zenodo.org [zenodo.org]

- 4. Resolution of biphasic binding of the opioid antagonist naltrexone in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Core Principle: Structure-Activity Relationship of Mu-Opioid Receptor Antagonists

The structure-activity relationship (SAR) of mu-opioid receptor (MOR) antagonists is a critical area of research for developing treatments for opioid use disorders and other conditions.[1] The core principle of SAR in this context is to understand how specific chemical modifications to a core antagonist scaffold, such as naltrexone (B1662487) or naloxone, influence its binding affinity, selectivity, and functional activity at the MOR. These studies are essential for designing antagonists with improved therapeutic profiles, such as enhanced potency, longer duration of action, and reduced side effects.[1][2]

A key determinant of antagonist activity at the MOR is the substituent on the nitrogen atom of the morphinan (B1239233) skeleton.[3] While small alkyl groups like methyl or ethyl generally confer agonist properties, bulkier substituents such as allyl or cyclopropylmethyl groups typically result in antagonist activity.[3][4] This is a foundational concept in the design of MOR antagonists.[3]

Further modifications to the morphinan structure, particularly at the C6 and C14 positions, have been extensively explored to modulate antagonist properties. For instance, the introduction of heterocyclic rings at the C6 position can enhance antagonist activity.[3] The 14-hydroxyl group is also recognized as a crucial feature for strong binding to opioid receptors.[5] By systematically altering these and other positions, researchers can fine-tune the pharmacological properties of the resulting compounds.

This technical guide will delve into the SAR of a series of naltrexone derivatives, a well-studied class of MOR antagonists. We will examine how specific structural changes impact their interaction with the MOR, supported by quantitative data from key in vitro assays. Detailed experimental protocols for these assays will be provided, along with visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: SAR of Naltrexone Derivatives

The following tables summarize the binding affinities (Ki) and functional activities of a series of naltrexone derivatives at the mu (µ), delta (δ), and kappa (κ) opioid receptors. These data are compiled from competitive radioligand binding assays and functional assays such as [35S]GTPγS binding.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Naltrexone Derivatives

| Compound | N-Substituent | C6-Substituent | C14-Substituent | µ-OR Ki (nM) | δ-OR Ki (nM) | κ-OR Ki (nM) | µ-Selectivity (δ/µ) | µ-Selectivity (κ/µ) |

| Naltrexone | Cyclopropylmethyl | =O | -OH | 0.5 | 25 | 1.5 | 50 | 3 |

| Naloxone | Allyl | =O | -OH | 1.2 | 20 | 4.5 | 16.7 | 3.75 |

| Cyprodime (B53547) | Cyclopropylmethyl | =O (modified morphinan) | -OCH3 | 10.6 | 413.4 | 106 | 39 | 10 |

| β-FNA | Fumaramate methyl ester | =O | -OH | 2.5 | 15 | 2.0 | 6 | 0.8 |

| Compound 1* | Cyclopropylmethyl | =O | -O-(2-furanylmethyl) | 0.21 | 15.7 | 10.3 | 74.8 | 49.0 |

| Compound 53 | Cyclopropylmethyl | =O (modified morphinan) | -O-(3-phenylpropyl) | 0.34 | - | - | - | - |

| Compound 54 | Cyclopropylmethyl | =O (modified morphinan) | -O-(3-phenylpropyl) | 0.34 | - | - | - | - |

*Data for Compound 1 from a study on 14-O-heterocyclic-substituted naltrexone derivatives.[6] **Data for Compounds 53 and 54 from a SAR study on 14-phenylpropoxy substituted derivatives of cyprodime.[7] Ki values for cyprodime can vary between studies.[7][8][9] β-FNA is an irreversible antagonist.[10]

Table 2: Functional Activity ([35S]GTPγS Binding) of Selected MOR Antagonists

| Compound | Receptor | Assay Type | Agonist | Antagonist Effect (IC50 or Fold Shift) |

| Cyprodime | Mu | [35S]GTPγS | Morphine | ~500-fold increase in EC50 of morphine[8] |

| CTAP | Mu | [35S]GTPγS | DAMGO | Inhibition of agonist-stimulated binding[11] |

| Naltrexone | Mu | [35S]GTPγS | DAMGO | Antagonist |

| Naloxone | Mu | [35S]GTPγS | DAMGO | Antagonist |

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[12][13][14]

1. Membrane Preparation:

-

Cell membranes from cell lines expressing the opioid receptor of interest (e.g., CHO-hMOR) or from brain tissue are prepared by homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[15]

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose (B13894) for storage at -80°C.[15]

-

Protein concentration is determined using a standard assay like the BCA assay.[15]

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.[15]

-

To each well, the following are added:

-

To determine non-specific binding, a high concentration of an unlabeled standard ligand is added to a set of wells.[14][15]

-

The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[15]

3. Separation and Detection:

-

The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[15]

-

The filters are washed multiple times with ice-cold wash buffer.[15]

-

The filters are dried, and a scintillation cocktail is added.[15]

-

The radioactivity retained on the filters is counted using a scintillation counter.[15]

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.[14][15]

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.[15]

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor, providing information on the agonist or antagonist nature of a compound.[11][16]

1. Membrane Preparation:

-

Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.[16]

2. Assay Procedure:

-

In a 96-well plate, the following are added:

-

Assay buffer (typically containing Tris-HCl, MgCl2, and NaCl).[16]

-

GDP to reduce basal binding.[11]

-

The test compound (antagonist) at various concentrations, often pre-incubated with the membranes.[11]

-

A fixed concentration of a known agonist (e.g., DAMGO) to stimulate the receptor.[11]

-

Cell membranes.[16]

-

[35S]GTPγS to initiate the reaction.[16]

-

-

Non-specific binding is determined in the presence of an excess of unlabeled GTPγS.[16]

3. Separation and Detection:

-

The reaction is terminated by rapid filtration, similar to the radioligand binding assay.[16]

-

The amount of [35S]GTPγS bound to the G proteins on the filter is quantified using a scintillation counter.[16]

4. Data Analysis:

-

For an antagonist, the data is analyzed to determine the extent to which it inhibits the agonist-stimulated [35S]GTPγS binding. This can be expressed as an IC50 value or by the degree of rightward shift in the agonist's concentration-response curve.[8]

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of MOR activation through Gi/o proteins.[16][17]

1. Cell Culture and Treatment:

-

Cells expressing the MOR are cultured in 96-well plates.[17]

-

The cells are often pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[18]

-

Cells are then incubated with the antagonist at various concentrations, followed by the addition of an agonist (e.g., DAMGO) and a stimulator of adenylyl cyclase (e.g., forskolin).[19]

2. cAMP Measurement:

-

After incubation, the cells are lysed, and the intracellular cAMP levels are measured.[19]

-

This can be done using various methods, including radioimmunoassay (RIA) or commercially available kits like the GloSensor cAMP assay, which uses a luminescent biosensor.[17][19]

3. Data Analysis:

-

The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The results are typically expressed as a percentage of the forskolin-stimulated response.[20]

Mandatory Visualization

Caption: Mu-Opioid Receptor signaling pathways and antagonist action.

Caption: Experimental workflow for a radioligand binding assay.

References

- 1. Design, Synthesis, and Biological Evaluation of NAP Isosteres: A Switch from Peripheral to Central Nervous System Acting Mu-Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NALOXONE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Syntheses and receptor-binding studies of derivatives of the opioid antagonist naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 14-O-Heterocyclic-substituted naltrexone derivatives as non-peptide mu opioid receptor selective antagonists: Design, synthesis, and biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The irreversible narcotic antagonistic and reversible agonistic properties of the fumaramate methyl ester derivative of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. revvity.com [revvity.com]

- 14. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Mu-Opioid Receptor Antagonist 2 (MOR-Antagonist-2)

Disclaimer: "Mu-opioid receptor antagonist 2" (MOR-Antagonist-2) is a placeholder name for the purpose of this technical guide. The data and mechanisms described herein are based on the well-characterized, non-selective opioid receptor antagonist, Naltrexone (B1662487) , which will serve as the representative compound for this document.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism of action, quantitative pharmacology, and experimental methodologies for characterizing MOR-Antagonist-2.

Core Mechanism of Action

MOR-Antagonist-2 functions as a pure, competitive antagonist at the mu (µ)-opioid receptor (MOR), and to a lesser extent, at the kappa (κ) and delta (δ) opioid receptors.[1][2][3] Its primary mechanism involves high-affinity binding to the MOR without inducing a conformational change necessary for receptor activation.[2][4] By occupying the receptor's binding site, MOR-Antagonist-2 effectively blocks endogenous opioid peptides (e.g., endorphins) and exogenous opioids (e.g., morphine) from binding and activating the receptor.[2][3][5] This blockade prevents the downstream signaling cascades responsible for the euphoric, analgesic, and respiratory depressant effects associated with opioid agonists.[1][3][5]

The antagonism is reversible, meaning the compound can dissociate from the receptor.[1][3] In the absence of an opioid agonist, MOR-Antagonist-2 exhibits little to no intrinsic activity.[1][3] However, in individuals physically dependent on opioids, its administration can precipitate withdrawal symptoms by displacing agonist molecules from the receptors.[3]

Quantitative Pharmacology

The pharmacological profile of MOR-Antagonist-2 is defined by its binding affinity (Ki) and its functional potency (IC50) in various in vitro assays.

Receptor Binding Affinity

Binding affinity is a measure of the strength of the interaction between the antagonist and the opioid receptors. It is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.[6]

Table 1: Binding Affinity (Ki) of MOR-Antagonist-2 at Human Opioid Receptors

| Receptor Subtype | Ki (nM) | Reference |

| Mu (µ) | 0.11 - 0.25 | [6][7] |

| Kappa (κ) | 0.19 - 5.15 | [6][7] |

| Delta (δ) | 10.8 - 60 | [6][7] |

| Data derived from studies using CHO cells expressing recombinant human opioid receptors. |

In Vitro Functional Potency

Functional assays measure the ability of MOR-Antagonist-2 to inhibit the signaling response induced by an agonist. The half-maximal inhibitory concentration (IC50) is the concentration of the antagonist that produces 50% of its maximal inhibitory effect.

Table 2: Functional Potency of MOR-Antagonist-2

| Assay Type | Agonist | Cell Line | Measured Effect | IC50 (nM) |

| cAMP Inhibition | DAMGO | HEK293-hMOR | Reversal of agonist-induced cAMP inhibition | ~1-10 |

| [³⁵S]GTPγS Binding | DAMGO | CHO-hMOR | Inhibition of agonist-stimulated G-protein activation | ~1-10 |

| Values are representative and can vary based on specific experimental conditions. |

In Vivo Potency

In vivo studies are crucial for understanding the antagonist's effects in a whole organism. The median effective dose (ID50) is the dose required to produce a 50% reduction in the effect of an agonist.

Table 3: In Vivo Antagonist Potency of MOR-Antagonist-2

| Animal Model | Agonist | Endpoint | Route of Administration | ID50 (µg/kg) | Reference |

| Mouse | Morphine | Hot-plate test (analgesia) | Subcutaneous | 7 | [8] |

| This data demonstrates the potent ability of MOR-Antagonist-2 to block the analgesic effects of morphine in vivo.[8] |

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[9] Agonist binding typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[10] It can also trigger the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and can initiate separate signaling cascades.[10][11] As a competitive antagonist, MOR-Antagonist-2 binds to the receptor but does not initiate these downstream signals. Instead, it prevents an agonist from doing so.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of MOR-Antagonist-2 by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.[6][12]

Objective: To determine the Ki of MOR-Antagonist-2 at the mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor.[6][9]

-

Radioligand: [³H]DAMGO (a high-affinity MOR agonist).[6]

-

Test Compound: MOR-Antagonist-2.

-

Non-specific Control: Naloxone (10 µM).[12]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

-

Filtration: Glass fiber filters (e.g., GF/C), pre-soaked in polyethyleneimine to reduce non-specific binding.[6]

-

Equipment: Filtration manifold, scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of MOR-Antagonist-2.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]DAMGO (at or below its Kd) and varying concentrations of MOR-Antagonist-2.[12]

-

Controls: Include wells for total binding (membranes + [³H]DAMGO) and non-specific binding (membranes + [³H]DAMGO + 10 µM naloxone).[12]

-

Equilibration: Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.[12]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[9]

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[9]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of MOR-Antagonist-2 to generate a competition curve. The IC50 is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.[6]

Protocol 2: cAMP Inhibition Functional Assay

This protocol measures the ability of MOR-Antagonist-2 to functionally block an agonist's effect on intracellular signaling, specifically the inhibition of cAMP production.[9][13]

Objective: To determine the functional potency (IC50) of MOR-Antagonist-2.

Materials:

-

Cell Line: HEK293 cells stably expressing the human mu-opioid receptor.[13]

-

Agonist: DAMGO.

-

Test Compound: MOR-Antagonist-2.

-

Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).[9]

-

Phosphodiesterase Inhibitor: IBMX (to prevent cAMP degradation).[13]

-

Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA.[13]

-

Detection: Commercial cAMP detection kit (e.g., HTRF, ELISA).[13]

Methodology:

-

Cell Plating: Seed cells in a 96-well plate to achieve 90-95% confluency on the day of the assay.[13]

-

Pre-incubation: Wash cells with Assay Buffer. Add varying concentrations of MOR-Antagonist-2 to the wells and pre-incubate for 20 minutes at 37°C. This allows the antagonist to bind to the receptors.[13]

-

Agonist Challenge: Add a fixed concentration of the agonist DAMGO (typically the EC80 concentration) to the wells.[13]

-

Stimulation: Immediately add forskolin to all wells to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.[13]

-

Lysis and Detection: Stop the reaction by adding lysis buffer from the cAMP kit. Measure intracellular cAMP levels according to the kit manufacturer's instructions.[13]

-

Data Analysis: Plot the measured cAMP levels against the log concentration of MOR-Antagonist-2. Fit the data using a sigmoidal dose-response equation to determine the IC50 value.[13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel mu-opioid receptor antagonist.

References

- 1. drugs.com [drugs.com]

- 2. What is the mechanism of Naltrexone? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. getnaltrexone.com [getnaltrexone.com]

- 5. olympicbehavioralhealth.com [olympicbehavioralhealth.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. In vivo and in vitro potency studies of 6beta-naltrexol, the major human metabolite of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Mu Opioid Receptor Antagonist Target Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the target validation of Mu opioid receptor (MOR) antagonists. Given that the term "Mu opioid receptor antagonist 2" is not a standard scientific nomenclature, this guide will address the broader aspects of MOR antagonist validation, with a special focus on the complexities arising from receptor subtypes and splice variants, which may be what is colloquially referred to as "MOR-2" in specific research contexts.

The mu-opioid receptor (MOR), encoded by the OPRM1 gene, is a class A G protein-coupled receptor (GPCR) and the primary target for most clinically used opioid analgesics like morphine and fentanyl.[1] Antagonists of this receptor, such as naloxone (B1662785) and naltrexone, are crucial for treating opioid overdose and have potential applications in various other conditions, including opioid-induced side effects like constipation and pruritus, as well as in the management of addiction.[2]

Effective target validation for a novel MOR antagonist requires a multi-faceted approach, encompassing in vitro and in vivo studies to establish its affinity, efficacy, and selectivity for the target, as well as its physiological effects.

Mu Opioid Receptor Signaling Pathways

The MOR primarily signals through the inhibitory G protein (Gαi/o) pathway. Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ complex and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] The Gβγ complex can also modulate various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[4]

In addition to the G protein-dependent pathway, MOR activation can also trigger signaling through β-arrestin recruitment. This pathway is implicated in receptor desensitization, internalization, and some of the adverse effects of opioids, such as tolerance and respiratory depression.[5] The concept of "biased agonism" explores ligands that preferentially activate either the G protein or β-arrestin pathway, offering a potential strategy for developing safer analgesics.[6] Antagonists block these signaling cascades by preventing agonist binding.

Figure 1: Mu Opioid Receptor Signaling Pathways.

Quantitative Data for MOR Antagonists

The pharmacological characterization of MOR antagonists involves determining their binding affinity (Ki) and functional potency (IC50 or Ke). The binding affinity represents the concentration of the antagonist required to occupy 50% of the receptors, while the functional potency is the concentration required to inhibit 50% of the agonist-induced response.

| Antagonist | Receptor | Binding Affinity (Ki, nM) | Functional Potency (Ke, nM) | Reference |

| Naloxone | MOR | 1.1 - 4.7 | 0.8 - 2.0 | [7] |

| Naltrexone | MOR | 0.1 - 0.6 | 0.2 - 1.0 | [7] |

| Alvimopan | MOR | 0.8 | 0.3 | [2] |

| Methylnaltrexone | MOR | 2.6 | 1.8 | [2] |

| Mu opioid receptor antagonist 3 | MOR | 0.24 | 0.54 (EC50) | [8] |

Note: Ki and Ke values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer.[9]

Experimental Protocols for Target Validation

A robust target validation workflow for a MOR antagonist involves a series of in vitro and in vivo experiments to comprehensively characterize its pharmacological profile.

Figure 2: Target Validation Workflow for MOR Antagonists.

a) Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the antagonist for the mu opioid receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the human mu opioid receptor are prepared from stable cell lines (e.g., HEK293, CHO) or animal tissues.[10]

-

Competitive Binding: A fixed concentration of a radiolabeled MOR ligand (e.g., [³H]diprenorphine, [³H]DAMGO) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.[7]

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC50 value (concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

b) Functional Assays

-

Objective: To determine the functional potency (IC50 or Ke) of the antagonist in inhibiting agonist-stimulated signaling.

-

[³⁵S]GTPγS Binding Assay:

-

Principle: This assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Methodology: Cell membranes are incubated with a MOR agonist (e.g., DAMGO) in the presence of varying concentrations of the antagonist and [³⁵S]GTPγS.[11]

-

Data Analysis: The concentration-response curve for the antagonist's inhibition of agonist-stimulated [³⁵S]GTPγS binding is used to determine the IC50. The Ke can be calculated using the Schild equation.

-

-

cAMP Assay:

-

Principle: This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of MOR activation.

-

Methodology: Cells expressing MOR are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and then incubated with a MOR agonist in the presence of varying concentrations of the antagonist. Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays.[12]

-

Data Analysis: The IC50 for the antagonist's reversal of the agonist-induced decrease in cAMP is determined.

-

a) Antagonism of Opioid-Induced Antinociception

-

Objective: To assess the in vivo efficacy of the antagonist in blocking the analgesic effects of MOR agonists.

-

Hot-Plate Test:

-

Methodology: Mice or rats are placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a paw, jumping) is measured. The antagonist is administered prior to a MOR agonist (e.g., morphine), and the reversal of the agonist-induced increase in response latency is quantified.[13]

-

-

Tail-Flick Test:

-

Methodology: A focused beam of heat is applied to the animal's tail, and the latency to flick the tail away is measured. The ability of the antagonist to block the analgesic effect of a MOR agonist is assessed.

-

-

Acetic Acid Writhing Test:

-

Methodology: An intraperitoneal injection of acetic acid induces characteristic abdominal constrictions (writhes) in mice. The antagonist's ability to reverse the reduction in writhes caused by a MOR agonist is measured.[14]

-

b) Reversal of Opioid-Induced Side Effects

-

Objective: To evaluate the antagonist's potential to mitigate the adverse effects of MOR agonists.

-

Gastrointestinal Transit:

-

Methodology: The antagonist's effect on opioid-induced constipation is assessed by measuring the transit of a charcoal meal through the gastrointestinal tract in rodents.[15]

-

-

Respiratory Depression:

-

Methodology: The antagonist's ability to reverse opioid-induced respiratory depression is evaluated by measuring respiratory rate and blood oxygen saturation in animal models.

-

The Role of Mu Opioid Receptor Splice Variants

The OPRM1 gene undergoes extensive alternative splicing, giving rise to multiple MOR splice variants.[1][16] These variants can differ in their C-terminal tails, which can influence their signaling properties, including G protein coupling and β-arrestin recruitment.[17] Some studies suggest that certain splice variants may be targeted to develop analgesics with fewer side effects.[18] Therefore, a thorough target validation of a novel MOR antagonist should include its characterization at relevant splice variants.

Figure 3: Mu Opioid Receptor Splice Variants and their Implications.

References

- 1. mdpi.com [mdpi.com]

- 2. Mu opioid receptor antagonists: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. zenodo.org [zenodo.org]

- 10. Ligand interaction, binding site and G protein activation of the mu opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo effects of μ‐opioid receptor agonist/δ‐opioid receptor antagonist peptidomimetics following acute and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vivo activation of a mutant mu-opioid receptor by antagonist: future direction for opiate pain treatment paradigm that lacks undesirable side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel opioid antagonists for opioid-induced bowel dysfunction and postoperative ileus | Semantic Scholar [semanticscholar.org]

- 16. Splice variation of the mu-opioid receptor and its effect on the action of opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. pnas.org [pnas.org]

Chemical properties and synthesis of Mu opioid receptor antagonist 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of Mu Opioid Receptor (MOR) Antagonist 2, also known as compound 25. This potent and selective antagonist has demonstrated potential for the treatment of opioid use disorders (OUD).

Chemical and Physical Properties

Mu Opioid Receptor Antagonist 2 is a derivative of naltrexone (B1662487), characterized by the substitution of a thiophene-2-carboxamide group at the C6 position. This modification is crucial for its antagonist activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]thiophene-2-carboxamide | PubChem |

| CAS Number | 2773925-64-5 | MedchemExpress[1] |

| Molecular Formula | C25H28N2O4S | PubChem[2] |

| Molecular Weight | 452.6 g/mol | PubChem[2] |

| XLogP3 | 1.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 452.17697855 Da | PubChem[2] |

| Topological Polar Surface Area | 110 Ų | PubChem[2] |

Synthesis

The synthesis of this compound is achieved through a multi-step process starting from naltrexone. The key step involves the reductive amination of naltrexone to form 6β-naltrexamine, followed by coupling with thiophene-2-carboxylic acid.

Experimental Protocol: Synthesis of this compound (Compound 25)

Step 1: Synthesis of 6β-Naltrexamine

A detailed procedure for the synthesis of 6β-naltrexamine from naltrexone is described by Pagare et al. (2022). This typically involves a reductive amination reaction.

Step 2: Coupling of 6β-Naltrexamine with Thiophene-2-carboxylic acid

To a solution of 6β-naltrexamine in a suitable solvent such as dimethylformamide (DMF), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) are added, followed by thiophene-2-carboxylic acid. The reaction mixture is stirred at room temperature until completion. The product is then purified using column chromatography to yield this compound.

Biological Activity

This compound is a potent and selective antagonist of the mu opioid receptor. It exhibits high binding affinity and effectively antagonizes MOR-mediated signaling.

Table 2: In Vitro Biological Activity of this compound

| Assay | Receptor | Parameter | Value (nM) |

| Radioligand Binding Assay | Mu (μ) | Ki | 0.37[1][3][4] |

| Kappa (κ) | Ki | >1000 | |

| Delta (δ) | Ki | >1000 | |

| [³⁵S]GTPγS Functional Assay | Mu (μ) | EC50 | 0.44[1][3][4] |

Data sourced from Pagare et al., J Med Chem 2022, 65(6), 5095-5112, unless otherwise cited.

Experimental Protocols

3.1.1. Radioligand Binding Assay

This assay determines the binding affinity of the antagonist to the mu, kappa, and delta opioid receptors.

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu, kappa, or delta opioid receptor are used.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]DAMGO (for MOR), [³H]U-69,593 (for KOR), and [³H]DPDPE (for DOR).

-

Procedure:

-

Cell membranes are incubated with the radioligand and varying concentrations of this compound in the assay buffer.

-

The incubation is carried out at 25°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

3.1.2. [³⁵S]GTPγS Functional Assay

This assay measures the ability of the antagonist to inhibit agonist-stimulated G-protein activation.

-

Membrane Preparation: Membranes from CHO cells expressing the human mu opioid receptor are used.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Reagents: [³⁵S]GTPγS, GDP, and the MOR agonist DAMGO.

-

Procedure:

-

Cell membranes are pre-incubated with varying concentrations of this compound.

-

DAMGO is added to stimulate the receptor, followed by the addition of [³⁵S]GTPγS and GDP.

-

The mixture is incubated at 30°C for 60 minutes.

-

The reaction is stopped by filtration, and the bound [³⁵S]GTPγS is quantified.

-

-

Data Analysis: The EC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal agonist response, is determined.

Signaling Pathways and Experimental Workflows

Mu Opioid Receptor Antagonist Signaling Pathway

This compound acts by competitively binding to the mu opioid receptor, thereby blocking the downstream signaling cascade typically initiated by opioid agonists.

Caption: Antagonism of the Mu Opioid Receptor Signaling Pathway.

Experimental Workflow for Characterization

The following diagram outlines the typical workflow for the synthesis and biological evaluation of this compound.

Caption: Workflow for Synthesis and Evaluation of MOR Antagonist 2.

References

In Silico Design and Docking of Novel Mu-Opioid Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational strategies and experimental validation methods employed in the discovery and development of novel mu-opioid receptor (MOR) antagonists. MOR antagonists are critical for treating opioid overdose and have potential applications in managing opioid use disorder and other related conditions. The integration of in silico techniques has significantly accelerated the identification of new chemical entities with desired antagonist profiles.

Introduction to Mu-Opioid Receptor Antagonism

The mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR), is the primary target for opioid analgesics like morphine and fentanyl.[1][2] While activation of MOR by agonists produces profound pain relief, it is also responsible for life-threatening side effects such as respiratory depression and the development of dependence and addiction.[3] MOR antagonists, such as naloxone (B1662785) and naltrexone, competitively block the effects of agonists at the receptor, serving as life-saving overdose reversal agents.[3] The development of novel antagonists with improved pharmacokinetic and pharmacodynamic properties remains an active area of research.

In Silico Drug Design Workflow for MOR Antagonists

The computational design of novel MOR antagonists typically follows a structured workflow, integrating various in silico techniques to identify and optimize potential drug candidates before their synthesis and experimental testing.

A key starting point for structure-based design is the three-dimensional structure of the MOR. High-resolution crystal structures of the MOR in complex with antagonists, such as β-funaltrexamine (β-FNA), provide a detailed map of the ligand-binding pocket, enabling the rational design of new molecules.[1][4]

The general workflow involves several key stages:

-

Target Preparation: Obtaining and preparing the 3D structure of the MOR. This may involve using existing crystal structures from databases like the Protein Data Bank (PDB) or, in their absence, generating a homology model.

-

Ligand Library Curation: Assembling a collection of small molecules for virtual screening. These libraries can range from commercially available compound collections to virtually enumerated libraries of synthetically accessible molecules.[5]

-

Virtual Screening: Employing computational methods to rapidly assess the binding potential of a large number of compounds to the MOR target. Common techniques include:

-

Molecular Docking: Predicting the preferred binding orientation and affinity of a ligand to the receptor's binding site.[6][7]

-

Pharmacophore Modeling: Defining the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for antagonist activity.[1][4]

-

Shape-Based Screening: Identifying molecules with a similar 3D shape to known MOR antagonists.[1]

-

-

Hit Selection and Prioritization: Analyzing the results of the virtual screen to select a subset of promising candidates for further investigation based on docking scores, interaction patterns, and chemical diversity.

-

Lead Optimization: Iteratively modifying the chemical structure of hit compounds to improve their potency, selectivity, and drug-like properties. This process is often guided by further molecular modeling.

-

Experimental Validation: Synthesizing the prioritized compounds and evaluating their biological activity through in vitro and in vivo assays.

Key Methodologies in In Silico Design

Molecular Docking

Molecular docking is a computational technique that predicts the binding mode and affinity of a ligand within the active site of a target protein.[7] For MOR antagonist design, docking studies are typically performed using the inactive state conformation of the receptor. The process involves sampling a large number of possible conformations of the ligand within the binding pocket and scoring them based on a function that estimates the binding free energy.

Key interactions for MOR antagonists often involve a salt bridge with Asp147 in transmembrane helix 3 (TM3) and hydrophobic interactions with surrounding residues.[8] Docking simulations can help identify novel scaffolds that satisfy these key interactions.

Pharmacophore Modeling

Pharmacophore modeling focuses on the 3D arrangement of essential chemical features that a molecule must possess to be active at a specific target.[1][4] A pharmacophore model for MOR antagonists can be generated based on the crystallographic structure of a known antagonist bound to the receptor (structure-based) or by aligning a set of known active antagonists (ligand-based). This model then serves as a 3D query to screen large compound databases for molecules that match the required features.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.[9][10] By simulating the movements of atoms and molecules, MD can help to:

-

Assess the stability of the predicted binding pose from docking.

-

Characterize the conformational changes in the receptor upon antagonist binding.

-

Identify key water molecules that may mediate ligand-receptor interactions.[8]

-

Estimate binding free energies with higher accuracy than docking scoring functions.

Mu-Opioid Receptor Signaling Pathways

MOR signaling is complex, involving both G-protein-dependent and G-protein-independent pathways. Understanding these pathways is crucial for designing antagonists that can effectively block agonist-induced signaling.

G-Protein-Dependent Signaling

Upon agonist binding, the MOR undergoes a conformational change that facilitates its coupling to inhibitory G-proteins (Gi/o).[11] This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[11] The Gβγ subunits can activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. Antagonists prevent this cascade by blocking the initial agonist-induced conformational change.

β-Arrestin-Mediated Signaling

Following agonist-induced activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), MOR can recruit β-arrestin proteins.[3] β-arrestin recruitment leads to receptor desensitization, internalization, and can also initiate a separate wave of signaling independent of G-proteins, which is often associated with the adverse effects of opioids.[11] Assaying for the ability of a compound to block agonist-induced β-arrestin recruitment is a key component in characterizing MOR antagonists.

Experimental Protocols for Validation

Experimental validation is essential to confirm the in silico predictions and to fully characterize the pharmacological profile of newly designed compounds.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the MOR. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-naloxone or [³H]-diprenorphine) for binding to the receptor.[1]

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing MOR in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

For total binding, omit the test compound. For non-specific binding, include a high concentration of a known unlabeled ligand (e.g., naloxone).

-

Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[1]

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to promote or block the recruitment of β-arrestin to the MOR. For antagonists, the assay is run in the presence of a known MOR agonist.

Detailed Protocol (using PathHunter® as an example):

-

Cell Culture and Plating:

-

Compound Addition and Incubation:

-

Prepare serial dilutions of the test antagonist compound.

-

Add the antagonist dilutions to the cell plate and incubate for a predetermined time.

-

Add a fixed concentration (typically EC80) of a known MOR agonist (e.g., DAMGO) to all wells except the negative control.

-

Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for β-arrestin recruitment.

-

-

Detection:

-

Add the detection reagent containing the substrate for the complemented enzyme (β-galactosidase).

-

Incubate at room temperature to allow for signal development.

-

-

Data Analysis:

-

Measure the chemiluminescent signal using a plate reader.

-

The signal is proportional to the amount of β-arrestin recruited to the receptor.

-

Plot the signal against the antagonist concentration to determine the IC50 for the inhibition of agonist-induced β-arrestin recruitment.

-

Data Presentation: Quantitative Analysis of Novel MOR Antagonists

The following tables summarize quantitative data for a selection of MOR antagonists, including both established drugs and novel compounds identified through in silico methods.

Table 1: Binding Affinities (Ki) of Selected MOR Antagonists

| Compound | MOR Ki (nM) | Selectivity Profile | Reference |